molecular formula C13H22ClNO3 B588090 (S)-Albuterol Hydrochloride CAS No. 50293-91-9

(S)-Albuterol Hydrochloride

Cat. No.: B588090
CAS No.: 50293-91-9
M. Wt: 275.773
InChI Key: OWNWYCOLFIFTLK-UTONKHPSSA-N
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Description

(S)-Albuterol Hydrochloride is a chiral compound used primarily as a bronchodilator to treat conditions such as asthma and chronic obstructive pulmonary disease. It is the active enantiomer of Albuterol, which means it is the specific form of the molecule that is responsible for its therapeutic effects. This compound works by relaxing the muscles in the airways, making it easier to breathe.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Albuterol Hydrochloride involves several steps, starting from basic organic compounds. One common method includes the asymmetric synthesis, where a chiral catalyst is used to ensure the production of the desired enantiomer. The process typically involves the following steps:

    Formation of the intermediate: This involves the reaction of a phenol derivative with a suitable alkylating agent.

    Chiral resolution: Using a chiral catalyst or chiral auxiliary to ensure the production of the (S)-enantiomer.

    Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (S)-Albuterol Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its free base form.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to the free base form.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-Albuterol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of chiral synthesis and resolution.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Extensively researched for its therapeutic effects in treating respiratory conditions.

    Industry: Used in the development of new bronchodilator formulations and delivery systems.

Mechanism of Action

(S)-Albuterol Hydrochloride exerts its effects by binding to beta-2 adrenergic receptors in the lungs. This binding activates adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow.

Comparison with Similar Compounds

    R-Albuterol: The other enantiomer of Albuterol, which is less active compared to (S)-Albuterol.

    Levalbuterol: Another bronchodilator with a similar mechanism of action but different pharmacokinetic properties.

    Terbutaline: A bronchodilator with a similar therapeutic use but different chemical structure.

Uniqueness: (S)-Albuterol Hydrochloride is unique due to its high specificity and potency in activating beta-2 adrenergic receptors, making it more effective with fewer side effects compared to its racemic mixture or other bronchodilators.

Properties

IUPAC Name

4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNWYCOLFIFTLK-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC(=C(C=C1)O)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50293-91-9
Record name (+)-Salbutamol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50293-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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